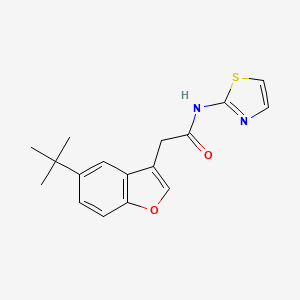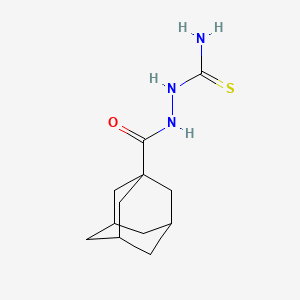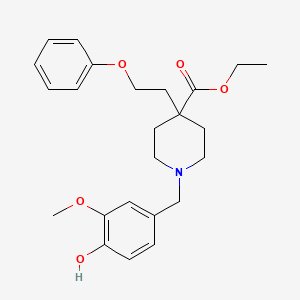![molecular formula C23H25BrN4O B5120311 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine](/img/structure/B5120311.png)
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine, also known as BMPP, is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. BMPP is a pyrimidine-based compound that has been synthesized through a number of different methods. In
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine is not fully understood, but it is believed to work by inhibiting certain enzymes and pathways involved in cancer cell growth and inflammation. The compound has been shown to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and growth. 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has also been shown to inhibit the activity of the nuclear factor-kappa B (NF-κB) pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects. The compound has also been shown to have a protective effect on neurons, which may be beneficial in the treatment of neurodegenerative diseases. 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has been shown to inhibit the activity of certain enzymes and pathways involved in cancer cell growth and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has a number of advantages and limitations for lab experiments. One advantage is that it has been shown to have anti-cancer properties, which makes it a potential candidate for the development of new cancer treatments. Another advantage is that it has been shown to have a protective effect on neurons, which may be beneficial in the treatment of neurodegenerative diseases. One limitation is that the mechanism of action of 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine is not fully understood, which makes it difficult to determine its potential therapeutic applications.
Orientations Futures
There are a number of future directions for research on 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine. One area of research is the development of new cancer treatments based on the compound's anti-cancer properties. Another area of research is the development of new treatments for neurodegenerative diseases based on the compound's protective effect on neurons. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine, which may lead to the development of new therapeutic applications for the compound.
Conclusion:
In conclusion, 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. The compound has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects. 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. While the compound has a number of advantages for lab experiments, its mechanism of action is not fully understood, which makes it difficult to determine its potential therapeutic applications. Further research is needed to fully understand the compound's mechanism of action and to develop new therapeutic applications for the compound.
Méthodes De Synthèse
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has been synthesized through a number of different methods, including the reaction of 4-bromoaniline, 3-(4-morpholinyl)propylamine, and 2-chloro-6-phenylpyrimidine in the presence of a catalyst. Other methods include the reaction of 4-bromoaniline, 3-(4-morpholinyl)propylamine, and 2,6-dichloropyrimidine in the presence of a base. The synthesis of 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine is a complex process that requires careful attention to detail and a thorough understanding of the chemical reactions involved.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has been the subject of scientific research due to its potential therapeutic applications. It has been shown to have anti-cancer properties, as well as anti-inflammatory and anti-oxidant effects. 2-(4-bromophenyl)-N-[3-(4-morpholinyl)propyl]-6-phenyl-4-pyrimidinamine has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound has been shown to have a protective effect on neurons, which may be beneficial in the treatment of these diseases.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25BrN4O/c24-20-9-7-19(8-10-20)23-26-21(18-5-2-1-3-6-18)17-22(27-23)25-11-4-12-28-13-15-29-16-14-28/h1-3,5-10,17H,4,11-16H2,(H,25,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWWTFAHPGOFAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=NC(=NC(=C2)C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)-N-(3-morpholin-4-ylpropyl)-6-phenylpyrimidin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 1-[(3-methyl-5,6-dihydro-1,4-dioxin-2-yl)carbonyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5120252.png)

![1-(4-methyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5120280.png)
![N-(2-(2,5-dimethoxyphenyl)-1-{[2-(5,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)hydrazino]carbonyl}vinyl)benzamide](/img/structure/B5120281.png)
![1-acetyl-4-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}piperazine](/img/structure/B5120285.png)
![5-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120300.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-methoxybenzamide](/img/structure/B5120306.png)

![3-[4-(diphenylmethyl)-1-piperazinyl]-1-(2-methoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5120326.png)
![1-amino-3-(4-pyridinyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B5120334.png)
![N-({[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5120339.png)